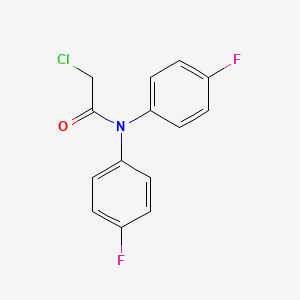
1-Benzylcyclodecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylcyclodecan-1-ol is an organic compound characterized by a cyclodecane ring substituted with a benzyl group and a hydroxyl group at the first carbon position. This compound is notable for its unique structure, which combines the stability of a cycloalkane with the reactivity of a benzyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzylcyclodecan-1-ol can be synthesized through various methods. One common approach involves the alkylation of cyclodecanone with benzyl chloride in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically include:
Reagents: Benzyl chloride, cyclodecanone, base (e.g., sodium hydroxide), reducing agent (e.g., sodium borohydride).
Conditions: The alkylation reaction is usually carried out at elevated temperatures, while the reduction step is performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzylcyclodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), catalysts (e.g., Lewis acids).
Major Products:
Oxidation: Benzylcyclodecanone, benzylcyclodecanoic acid.
Reduction: Cyclodecane.
Substitution: Benzyl halides, benzyl nitrates.
Wissenschaftliche Forschungsanwendungen
1-Benzylcyclodecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Benzylcyclodecan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound may modulate enzymatic activity, alter membrane permeability, and affect signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzylcyclodecan-1-ol can be compared with other similar compounds, such as:
Cyclodecanol: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl alcohol: Lacks the cyclodecane ring, leading to different physical and chemical properties.
Cyclodecanone: The ketone analog of this compound, with distinct reactivity and uses.
Eigenschaften
CAS-Nummer |
113845-62-8 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-benzylcyclodecan-1-ol |
InChI |
InChI=1S/C17H26O/c18-17(15-16-11-7-6-8-12-16)13-9-4-2-1-3-5-10-14-17/h6-8,11-12,18H,1-5,9-10,13-15H2 |
InChI-Schlüssel |
GMQQSXDWTIGABE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC(CCCC1)(CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


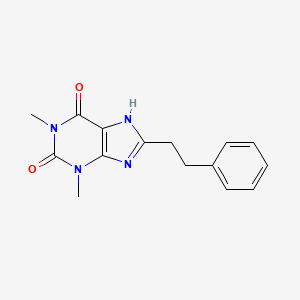
![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)

![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)

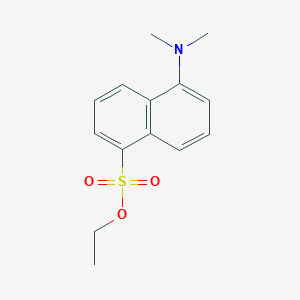
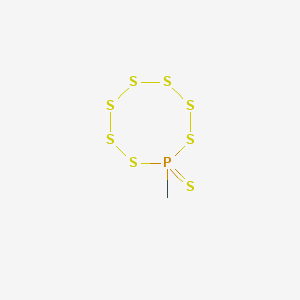
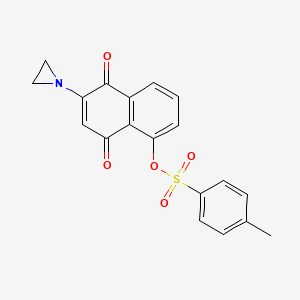
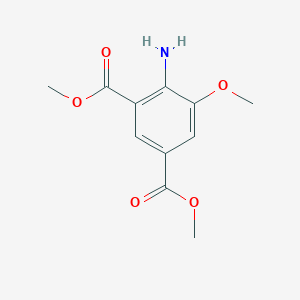
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
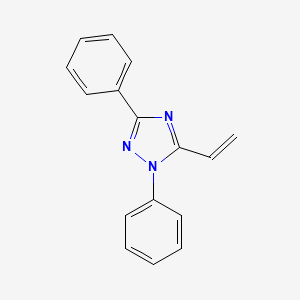

![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
